1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid
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Description
1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.291. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid, also known as 1-BCP, is the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor . AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .
Mode of Action
1-BCP acts as a positive modulator of the AMPA receptor . It allosterically binds to the glutamate receptor 1 (GluR1)–GluR4 subunits of the AMPA receptor and limits desensitization, thus provoking an increase in amplitude of the receptor’s response .
Biochemical Pathways
The modulation of AMPA receptor activity by 1-BCP affects several biochemical pathways. In particular, it influences the pathways involved in synaptic transmission in the central nervous system
Result of Action
The modulation of AMPA receptor activity by 1-BCP has been shown to have significant effects. For instance, it has been demonstrated to ameliorate exercise-induced fatigue in mice . Mice treated with 1-BCP showed a significant increase in swimming time to exhaustion compared to the control group . Additionally, 1-BCP increased liver and muscle glycogen contents significantly, while decreasing lactic acid and blood urea nitrogen levels notably compared to the control group .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylcarbamoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-13(18)9-3-5-16(6-4-9)14(19)15-10-1-2-11-12(7-10)21-8-20-11/h1-2,7,9H,3-6,8H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAJRVPWAFUGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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